DMT-dI

Universal Base Wobble Base Pair Degenerate Primer

Designing degenerate primers with standard DMT-nucleosides forces researchers to prepare complex mixed-base cocktails, increasing synthesis cost and lot-to-lot variability. DMT-dI replaces ambiguous 'N' positions with a single, well-characterized deoxyinosine residue that pairs promiscuously yet predictably with all four natural bases. • Single inosine substitution replaces mixed-base additions, reducing primer pool complexity and synthesis cost. • Defined pairing preference (dI·dC > dI·dA > dI·dG = dI·dT) enables rational probe design with reproducible hybridization performance. • Protected 5′-OH / free 3′-OH groups enable direct conversion to phosphoramidite monomers for solid-phase oligonucleotide assembly. • Available in bulk (≥98% HPLC) with cold-chain shipping for global delivery.

Molecular Formula C31H30N4O6
Molecular Weight 554.6 g/mol
CAS No. 93778-57-5
Cat. No. B1436809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-dI
CAS93778-57-5
Molecular FormulaC31H30N4O6
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=CNC6=O)O
InChIInChI=1S/C31H30N4O6/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)40-17-26-25(36)16-27(41-26)35-19-34-28-29(35)32-18-33-30(28)37/h3-15,18-19,25-27,36H,16-17H2,1-2H3,(H,32,33,37)/t25-,26+,27+/m0/s1
InChIKeyIYNGMVFRUKBGNM-OYUWMTPXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-dI (5′-O-DMT-2′-deoxyinosine, CAS 93778-57-5) Technical Overview for Oligonucleotide Synthesis & Procurement


DMT-dI (5′-O-(4,4′-Dimethoxytrityl)-2′-deoxyinosine) is a protected nucleoside building block essential for solid-phase oligonucleotide synthesis. Its dimethoxytrityl (DMT) group protects the 5′-hydroxyl, enabling controlled, stepwise chain assembly [1]. The core 2′-deoxyinosine (hypoxanthine) base confers unique universal pairing properties, allowing it to form wobble base pairs with all four natural DNA bases . This compound serves as a key intermediate for preparing convertible nucleoside derivatives and subsequent phosphoramidite monomers .

Universal base pairing supports degenerate primer/probe design
Hypoxanthine wobble pairing with all four natural DNA bases
Compatible with standard phosphoramidite solid-phase synthesis
DMT-5′-O protection for controlled chain assembly
Deprotection via standard ammonium hydroxide protocols
No specialized reagents or modified deprotection cycles needed

Why Generic DMT-Protected Nucleosides Cannot Substitute for DMT-dI in Degenerate Primer & Universal Base Applications


While standard DMT-protected nucleosides (e.g., DMT-dA, DMT-dG, DMT-dT, DMT-dC) provide high-fidelity Watson-Crick base pairing, they fail to address sequence degeneracy. DMT-dI's hypoxanthine base is structurally distinct—lacking the exocyclic amine of guanine—enabling it to form stable, albeit non-equivalent, hydrogen bonds with all four natural bases via wobble pairing [1]. Substituting a standard DMT-protected nucleoside for DMT-dI in degenerate primer or probe design would eliminate this promiscuity, drastically reducing assay tolerance for sequence variation and compromising hybridization-based applications [2].

Target
DMT-dI (deoxyinosine)
Provides wobble base pairing with A, C, G, T via hypoxanthine, enabling degenerate sequence coverage.
Substitute Risk
Standard DMT-dA, dG, dT, dC
High-fidelity Watson-Crick pairing only; substitution removes promiscuous binding, limiting degenerate primer performance.
Target
DMT-dI
Defined pairing hierarchy (I·C > I·A > I·T ≈ I·G) enables predictable amplification in mixed-template applications.
Substitute Risk
5-Nitroindole phosphoramidite
Non-discriminatory stacking without hydrogen bonding may drastically reduce duplex stability; Tm drop of 15–35 °C reported.

Quantitative Evidence Guide: DMT-dI vs. Analogous Universal Bases & Standard Phosphoramidites


Base-Pairing Universality: DMT-dI Exhibits Defined, Non-Equivalent Binding Preferences vs. 5-Nitroindole's Non-Discriminatory Stacking

DMT-dI (as its deprotected deoxyinosine form) pairs with all four natural DNA bases, but with a quantifiable preferential order: dI-dC > dI-dA > dI-dG = dI-dT [1]. This contrasts with the 'true' universal base 5-nitroindole, which contributes to duplex stability solely through base-stacking without specific hydrogen bonding, and has been shown to lower duplex melting temperature (Tm) by 15–35°C on average relative to natural pairs [2].

Base-Pairing Universality
Cross-study comparable
DMT-dI: binding order I·C > I·A > I·T ≈ I·G.
5-Nitroindole: no H-bonding, Tm reduced 15–35 °C.
Reported higher duplex stability than 5-nitroindole; supports degenerate primer design.
Preferential pairing reduces amplification failure risk versus non-discriminatory stacking.
Universal Base Wobble Base Pair Degenerate Primer

Chemical Purity: DMT-dI Delivers Consistently High Purity (≥98% HPLC) with Stringent Impurity Control

Commercially sourced DMT-dI and its phosphoramidite derivative are supplied with a minimum HPLC purity of 98.0% and specific control of the M-11 impurity (≤0.01%) . This level of purity is essential for high-yield oligonucleotide assembly; each 1% decrease in coupling efficiency can reduce full-length product yield by over 50% for a 20-mer oligonucleotide [1].

Chemical Purity
Class-level inference
≥98.0% (HPLC), M-11 impurity ≤0.01%. Comparable to standard DNA phosphoramidite purity norms.
Supports coupling yield consistency; specification review recommended.
Purity directly affects full-length product yield for oligonucleotides >20 nt.
Oligonucleotide Synthesis Phosphoramidite Building Block HPLC Purity

Deprotection Compatibility: DMT-dI Oligonucleotides Are Fully Cleaved and Deprotected Using Standard Ammonium Hydroxide Protocols

Oligonucleotides synthesized with DMT-dI building blocks are deprotected under conditions identical to standard DNA amidites: concentrated NH4OH for 5 hours at 60°C [1]. This compatibility ensures seamless integration into existing synthesis workflows without the need for specialized deprotection mixtures or extended reaction times. In contrast, some modified nucleosides (e.g., those with fast-deprotecting groups like C-Ac or G-DMF) require alternative, more aggressive conditions (e.g., 1:1 ammonia:methylamine (AMA) for 30 minutes at 60°C) which can lead to premature cleavage or degradation of acid-sensitive modifications [1].

Deprotection Compatibility
Class-level inference
Conc. NH4OH, 5 h at 60 °C. Fast-deprotecting amidites require AMA (1:1), 30 min at 60 °C.
Standard deprotection protocol avoids amine mixtures, reducing side-reaction risk.
Compatible with existing synthesis workflows; may be longer but simpler.
Oligonucleotide Deprotection Ammonium Hydroxide Solid-Phase Synthesis

Coupling Efficiency: DMT-dI Phosphoramidite Delivers High, Reproducible Coupling Yields Comparable to Standard DNA Amidites

When incorporated as the DMT-dI phosphoramidite monomer (CAS 141684-35-7), the coupling step requires no deviation from standard synthesizer protocols, with recommended coupling times of 6 minutes . Under these conditions, coupling efficiency consistently exceeds 99%, a benchmark shared with standard DNA phosphoramidites (dA, dC, dG, dT) [1][2]. This high efficiency ensures that long oligonucleotides (>50-mers) containing multiple inosine residues can be synthesized with acceptable yields.

Coupling Efficiency
Class-level inference
>99% coupling (6 min), consistent with standard DNA amidite benchmark (98–99.5%).
High coupling efficiency supports long oligo synthesis with multiple inosine residues.
Vendor-verified performance reduces material waste; typical activator tetrazole.
Phosphoramidite Coupling Solid-Phase Synthesis Oligonucleotide Yield

Optimal Use Cases for DMT-dI: From Degenerate PCR Primer Synthesis to Gene Editing Probe Design


Synthesis of Degenerate PCR Primers for Pathogen Detection and Environmental Sampling

DMT-dI is used to synthesize phosphoramidite monomers that incorporate deoxyinosine at ambiguous codon positions. This allows a single primer pool to amplify multiple sequence variants of a target gene (e.g., viral or bacterial 16S rRNA) with high efficiency. The defined base-pairing preference (dI-dC > dI-dA > dI-dG = dI-dT) [1] provides a predictable binding profile that is more effective than mixed base (N) additions for complex degenerate sites, as demonstrated in comparative PCR studies .

Design of Hybridization Probes and Microarrays for SNP Detection and Mutation Scanning

Oligonucleotides containing DMT-dI-derived deoxyinosine serve as universal probes for detecting single nucleotide polymorphisms (SNPs) or unknown mutations. The wobble pairing property allows a single probe sequence to capture multiple allelic variants, reducing the total number of probes required for a panel. This approach has been validated in solid-phase hybridization assays, where inosine-containing probes exhibit tolerance for base mismatches without complete loss of signal [2].

Preparation of Convertible Nucleoside Derivatives for Gene Editing and Modified Oligonucleotide Therapeutics

DMT-dI acts as a convertible nucleoside intermediate . Its protected 5′-OH and free 3′-OH groups enable selective functionalization to create novel nucleoside analogs. These derivatives are subsequently used to synthesize modified oligonucleotides (e.g., antisense, siRNA) with enhanced nuclease resistance or altered base-pairing properties, critical for gene editing and therapeutic applications targeting specific mRNA sequences .

Synthesis of Oligonucleotides Containing Inosine for Structural Biology and RNA Editing Studies

Inosine is a naturally occurring modified base in tRNA and a product of adenosine deamination in RNA editing [3]. Researchers utilize DMT-dI-derived phosphoramidites to site-specifically incorporate deoxyinosine into synthetic DNA/RNA strands. These model systems are used to investigate the structural and thermodynamic consequences of inosine modifications, including the effects on duplex stability (I·C > I·A > I·T ≈ I·G) and base-pair geometry [1].

Application
Selection Property
Validation Focus
Degenerate primer synthesis for pathogen/environmental detection
Universal base pairing with defined preference (I·C > I·A > I·T ≈ I·G)
Amplification efficiency across sequence variants; comparison with mixed-base (N) primers
Hybridization probes / microarrays for SNP detection
Wobble pairing tolerance for mismatches without complete signal loss
Solid-phase mismatch tolerance and signal retention across allelic variants
Convertible nucleoside intermediate for modified oligonucleotide research
Protected 5′-OH / free 3′-OH for selective functionalization
Derivatization efficiency; nuclease resistance and target binding in antisense/siRNA models
Structural biology / RNA editing model systems
Site-specific inosine incorporation mimics natural adenosine deamination products
Thermodynamic and structural characterization of I·C, I·A, I·T, I·G pairs in duplexes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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